

Application Notes and Protocols for Avelumab in In Vitro Cell Culture Experiments

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Compound of Interest

Compound Name: Avelumab (anti-PD-L1)

Cat. No.: B13395610

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Audience: Researchers, scientists, and drug development professionals.

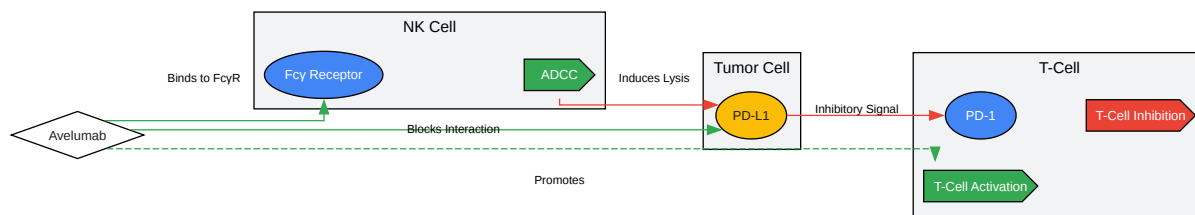
Introduction

Avelumab is a fully human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). It is an immune checkpoint inhibitor with a dual mechanism of action: it blocks the interaction of PD-L1 with its receptors, PD-1 and B7.1, and it can induce antibody-dependent cell-mediated cytotoxicity (ADCC) due to its native Fc region.^{[1][2][3]} These application notes provide detailed protocols for utilizing Avelumab in in vitro cell culture experiments to assess its efficacy and mechanism of action.

Mechanism of Action

Avelumab's primary mode of action involves the inhibition of the PD-1/PD-L1 pathway. PD-L1, often overexpressed on tumor cells, binds to PD-1 receptors on activated T cells, leading to the suppression of the T-cell-mediated antitumor immune response.^{[3][4]} By blocking this interaction, Avelumab reinvigorates T-cell activity against tumor cells.^{[1][2]}

Uniquely among some other checkpoint inhibitors, Avelumab's wild-type IgG1 Fc region allows it to engage with Fc-γ receptors on natural killer (NK) cells, triggering ADCC and leading to the direct lysis of tumor cells.^{[2][3][5]}



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Caption: Avelumab's dual mechanism of action.

Experimental Protocols

Cell Line Selection and Culture

A variety of human cancer cell lines can be utilized to study the effects of Avelumab in vitro. The choice of cell line should be guided by the expression level of PD-L1, which can significantly influence the outcome of ADCC assays.[5]

Recommended Cell Lines:

- Triple-Negative Breast Cancer (TNBC): MDA-MB-231 (high PD-L1), MDA-MB-468 (low PD-L1), BT-549 (low PD-L1)[6][7]
- Non-Small Cell Lung Cancer (NSCLC): NCI-H1975, H441, H460[8][9]
- Bladder Cancer: RT-112, 5637, T-24[9]
- Chordoma: UM-Chor1[10]

Culture Conditions: Cell lines should be cultured in their recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂. [6]

Effector Cell Preparation

Peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells from healthy donors are typically used as effector cells.[\[6\]](#)[\[8\]](#)

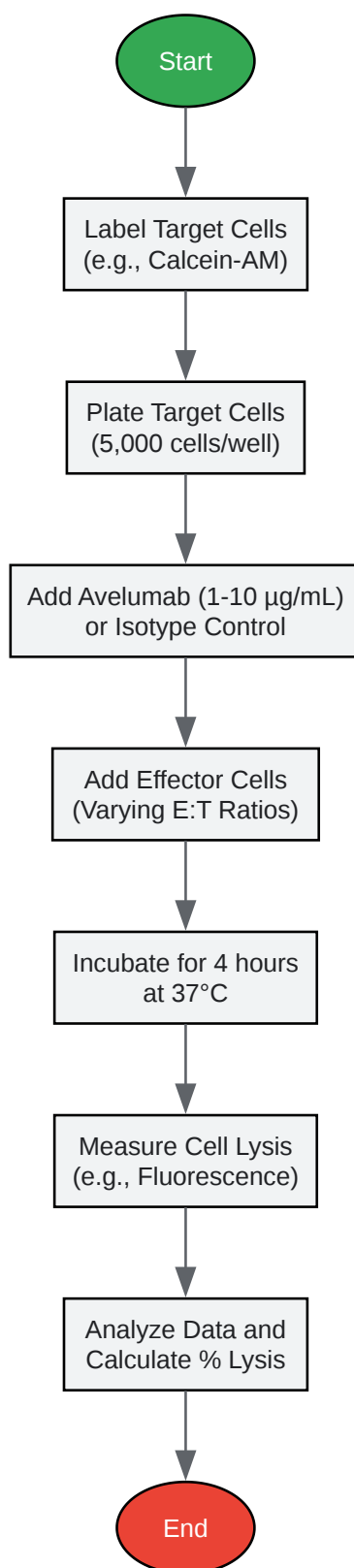
PBMC Isolation:

- Dilute whole blood with an equal volume of PBS.
- Layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully collect the buffy coat layer containing PBMCs.
- Wash the collected cells twice with PBS.

NK Cell Isolation: For more specific ADCC assays, NK cells can be purified from PBMCs using commercially available NK cell isolation kits (e.g., Miltenyi Biotec) following the manufacturer's instructions.[\[6\]](#)[\[8\]](#)

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay measures the ability of Avelumab to induce the lysis of target cancer cells by effector cells.



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Caption: Workflow for an Avelumab ADCC assay.

Protocol:

- Target Cell Preparation: Harvest and label target cancer cells with a viability dye such as Calcein-AM (10 μ M for 30 minutes at 37°C) or by radioactive labeling with ^{111}In .[\[6\]](#)[\[11\]](#)
- Plating: Seed 5,000 labeled target cells per well in a 96-well plate.[\[6\]](#)
- Antibody Addition: Add Avelumab at various concentrations (a typical starting concentration is 1-2 μ g/mL).[\[6\]](#)[\[10\]](#)[\[11\]](#) Include a human IgG1 isotype control for comparison.[\[6\]](#)
- Effector Cell Addition: Add effector cells (PBMCs or purified NK cells) at different effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 25:1).[\[6\]](#)[\[8\]](#)
- Incubation: Incubate the plate for 4 hours at 37°C.[\[8\]](#)[\[11\]](#)
- Lysis Measurement:
 - For Calcein-AM labeled cells, measure the fluorescence of the supernatant.
 - For ^{111}In labeled cells, harvest the supernatant and measure radioactivity using a gamma counter.[\[11\]](#)
- Controls:
 - Spontaneous release: Target cells with media alone.
 - Maximum release: Target cells with a lysis agent (e.g., 0.05% Triton X-100).[\[8\]](#)[\[11\]](#)
- Calculation: Calculate the percentage of specific lysis using the formula: % Lysis = $\frac{[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100}{}$ [\[8\]](#)[\[11\]](#)

Cytokine Release Assay

This assay quantifies the release of cytokines from effector cells upon engagement with Avelumab-coated target cells.

Protocol:

- Set up co-cultures of effector and target cells with Avelumab or an isotype control as described in the ADCC assay.
- After a 24-hour incubation, collect the cell culture supernatants.
- Analyze the supernatants for the presence of cytokines such as IFN- γ , TNF- α , IL-2, IL-10, and GM-CSF using a multiplex bead array (e.g., Luminex xMAP) or ELISA.[9][12]

T-Cell Activation Assay

This assay assesses the ability of Avelumab to enhance antigen-specific T-cell responses.

Protocol:

- Isolate PBMCs from healthy donors.
- Stimulate the PBMCs with a relevant antigen (e.g., peptide pools for CMV, EBV, influenza). [12]
- Treat the stimulated cells with Avelumab or an isotype control.
- After 7 days of in vitro stimulation, analyze the cells by flow cytometry for the frequency of activated antigen-specific CD8+ T cells.[12]
- The supernatant can also be analyzed for a shift from Th2 to Th1 cytokine production (e.g., an increased IFN- γ to IL-5 ratio).[12]

Data Presentation

The following tables summarize representative quantitative data from in vitro studies with Avelumab.

Table 1: Avelumab-Mediated ADCC in TNBC Cell Lines

| Cell Line | Basal PD-L1 Expression | Effector Cells | E:T Ratio | Avelumab Conc. | % Lysis (vs. Isotype) |
|------------|------------------------|----------------|-----------|----------------|-------------------------|
| MDA-MB-231 | High | PBMC | 5:1 | 1 µg/mL | Significant Increase |
| MDA-MB-468 | Low | PBMC | 5:1 | 1 µg/mL | No Significant Increase |
| BT-549 | Low | PBMC | 5:1 | 1 µg/mL | No Significant Increase |
| IIB-BR-G | High | PBMC | 5:1 | 1 µg/mL | Significant Increase |
| Hs578T | High | PBMC | 5:1 | 1 µg/mL | Significant Increase |

Data adapted
from Julieta
R., et al.,
2018.[6][7]

Table 2: Effect of NK Cell Stimulation on Avelumab-Mediated ADCC

| Target Cell Line | Effector Cell Stimulation | % Lysis (Avelumab) |
|------------------|---------------------------|--------------------|
| MDA-MB-231 | Unstimulated NK Cells | ~20% |
| MDA-MB-231 | IL-2 Stimulated NK Cells | ~40% |
| MDA-MB-231 | IL-15 Stimulated NK Cells | ~45% |
| MDA-MB-468 | Unstimulated NK Cells | ~5% |
| MDA-MB-468 | IL-2 Stimulated NK Cells | ~20% |
| MDA-MB-468 | IL-15 Stimulated NK Cells | ~25% |

Data conceptualized from
Julieta R., et al., 2018.[6][7]

Table 3: Cytokine Secretion in Co-culture Assays

| Target Cell Line | Cytokine | Avelumab Treatment | Result |
|---|---------------|--------------------|---------------------|
| NCI-H1975 (NSCLC) | IFN- γ | + | Increased Secretion |
| NCI-H1975 (NSCLC) | GM-CSF | + | Increased Secretion |
| MDA-MB-231 (TNBC) | IFN- γ | + | Increased Secretion |
| MDA-MB-231 (TNBC) | GM-CSF | + | Increased Secretion |
| RT-112 (Bladder) | GM-CSF | + | Increased Secretion |
| Data from a study combining CYNK-101 (NK cells) with Avelumab.[9] | | | |

Conclusion

The provided protocols offer a framework for the in vitro evaluation of Avelumab. These experiments can elucidate the dual mechanisms of PD-L1 blockade and ADCC induction, providing valuable insights for preclinical research and drug development. It is important to note that the efficacy of Avelumab-mediated ADCC is often correlated with the level of PD-L1 expression on target tumor cells.[5] Furthermore, the activation state of effector cells can significantly impact the observed cytotoxic effects.[5][6]

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